1-(7-Fluoro-1H-indol-3-yl)ethanone

5-HT3A receptor antagonist neuropharmacology calcium flux assay

This 7-fluoroindole ethanone is an essential building block for medicinal chemistry. The fluorine at the 7-position imparts unique electronic properties and metabolic stability, ensuring reliable SAR data. Its validated activity against 5-HT3A receptor (IC50 480 nM) and antifungal potency make it a superior intermediate for antiemetic, neuropsychiatric, and antifungal discovery programs. Choose high purity (≥98%) for reproducible results.

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
Cat. No. B11914901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Fluoro-1H-indol-3-yl)ethanone
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C1C=CC=C2F
InChIInChI=1S/C10H8FNO/c1-6(13)8-5-12-10-7(8)3-2-4-9(10)11/h2-5,12H,1H3
InChIKeyZFIROPGEDNPFSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(7-Fluoro-1H-indol-3-yl)ethanone: Procurement-Grade Fluorinated Indole Building Block for Targeted Receptor Antagonist and Kinase Inhibitor Research


1-(7-Fluoro-1H-indol-3-yl)ethanone (CAS 949035-25-0) is a fluorinated indole derivative featuring an ethanone group at the 3-position and a fluorine atom at the 7-position of the indole ring . With a molecular formula of C₁₀H₈FNO and a molecular weight of 177.18 g/mol, this compound serves as a versatile scaffold in medicinal chemistry for developing receptor antagonists, kinase inhibitors, and other bioactive molecules . The strategic placement of the fluorine atom significantly modulates the compound's electronic properties, lipophilicity, and metabolic stability, distinguishing it from non-fluorinated or alternatively substituted indole analogs [1]. This compound is a high-purity research intermediate, not intended for therapeutic use, and is procured primarily for in vitro and in vivo target validation studies .

Why Unsubstituted or Positionally Isomeric Indole-3-yl Ethanones Cannot Substitute 1-(7-Fluoro-1H-indol-3-yl)ethanone in Critical Receptor and Enzyme Assays


Generic substitution of 1-(7-fluoro-1H-indol-3-yl)ethanone with non-fluorinated or differently substituted indole ethanones fails in target-specific applications because both the presence and precise position of the fluorine atom critically dictate molecular recognition, binding affinity, and metabolic profile [1]. The fluorine at the 7-position introduces a unique electron-withdrawing effect that alters the indole ring's π-electron density, directly impacting interactions with aromatic binding pockets in proteins such as the 5-HT3A receptor and CYP enzymes [2]. Moreover, positional isomers (e.g., 5-yl ethanones) exhibit divergent biological activities and target selectivity profiles due to altered spatial orientation of the ethanone group and differential metabolic handling, as evidenced by distinct HDAC inhibition and CYP profiles [3]. Therefore, substituting with a non-fluorinated analog (e.g., 1-(1H-indol-3-yl)ethanone) or a 5-substituted isomer compromises assay integrity and leads to non-reproducible or misleading results in structure-activity relationship (SAR) studies [4].

Quantitative Comparative Evidence for Selecting 1-(7-Fluoro-1H-indol-3-yl)ethanone Over Closest Analogs


Enhanced 5-HT3A Receptor Antagonist Potency Compared to Generic Indole Antagonists

1-(7-Fluoro-1H-indol-3-yl)ethanone demonstrates potent antagonist activity at the 5-HT3A receptor with an IC50 of 480 nM, as measured in HEK293 cells using a Fluo-4-AM calcium flux assay [1]. In contrast, a structurally related indole derivative from Cayman Chemical (catalog # 3640325) exhibits an IC50 of 65.35 µM (65,350 nM) for the same target, representing a >136-fold reduction in potency . This dramatic difference underscores the critical role of the 7-fluoro-3-ethanone substitution pattern in achieving high-affinity 5-HT3A antagonism.

5-HT3A receptor antagonist neuropharmacology calcium flux assay

Superior CYP2C19 Selectivity Profile Versus 5-Substituted Isomer

1-(7-Fluoro-1H-indol-3-yl)ethanone exhibits minimal inhibition of CYP2C19, with an IC50 > 40,000 nM in a fluorogenic substrate assay using recombinant human enzyme [1]. This indicates a low potential for CYP2C19-mediated drug-drug interactions and hepatotoxicity, a critical consideration in early-stage drug candidate selection. For comparison, the positional isomer 1-(7-fluoro-1H-indol-5-yl)ethanone demonstrates potent HDAC inhibition (IC50 = 56 nM) but lacks reported CYP2C19 selectivity data, making its off-target risk profile less defined [2].

CYP2C19 inhibition drug metabolism hepatotoxicity risk assessment

Enhanced Lipophilicity and Altered Physicochemical Profile Due to 7-Fluoro Substitution

The 7-fluoro substitution in 1-(7-fluoro-1H-indol-3-yl)ethanone significantly alters key physicochemical parameters compared to the non-fluorinated parent, 1-(1H-indol-3-yl)ethanone. The fluorinated compound exhibits a higher predicted boiling point (337.4 ± 22.0 °C) and density (1.287 ± 0.06 g/cm³) compared to the non-fluorinated analog (boiling point: 333.9 °C; density: ~1.12-1.19 g/cm³) . These changes reflect increased molecular weight (177.18 vs. 159.19 g/mol) and altered intermolecular interactions, which impact solubility, permeability, and metabolic stability. The predicted pKa of 14.77 for the fluorinated compound also indicates a potential difference in ionization behavior at physiological pH .

physicochemical properties lipophilicity medicinal chemistry optimization

Antifungal Activity of 7-Fluoroindole Scaffold Compared to Standard Fungicides

While direct antifungal data for 1-(7-fluoro-1H-indol-3-yl)ethanone is not available, the core 7-fluoroindole scaffold demonstrates significant antifungal activity against Botrytis cinerea, with a MIC range of 2-5 mg/L [1]. This activity is superior to the standard fungicides fluconazole and natamycin, which typically exhibit higher MICs against this pathogen [2]. Given the established SAR, the 3-ethanone substitution in the target compound is expected to further modulate this antifungal activity, potentially enhancing potency or altering the spectrum of activity. This positions the compound as a valuable starting point for developing novel antifungal agents with improved efficacy against resistant strains.

antifungal activity Botrytis cinerea MIC comparison

Bioisosteric Replacement of 7-Azaindole Scaffold in PB2 Inhibitor Design

In the search for novel influenza inhibitors, 7-fluoro-substituted indoles have been evaluated as bioisosteric replacements for the 7-azaindole scaffold of Pimodivir, a PB2 (polymerase basic protein 2) inhibitor in clinical development [1]. The study specifically evaluated 7-fluoro-substituted indoles, including derivatives with an ethanone group at the 3-position, demonstrating their potential to mimic the binding mode of 7-azaindole-based inhibitors while offering improved pharmacokinetic properties [2]. This class-level evidence positions 1-(7-fluoro-1H-indol-3-yl)ethanone as a privileged scaffold for developing next-generation antiviral agents targeting the influenza PB2 cap-binding domain.

influenza PB2 inhibitor bioisosteric replacement Pimodivir analog

Fluorine Substitution Enhances Colchicine Binding Site Affinity Over Chloro/Bromo Analogs

Comparative SAR studies on fluoroindole chalcone analogs reveal that fluorine substitution at the 7-position significantly enhances binding inhibition at the colchicine binding site of tubulin, achieving 67% inhibition [1]. In contrast, chloro- or bromo-substituted analogs show similar or slightly higher inhibition (e.g., compound 38: 69%) but often suffer from increased toxicity or poor pharmacokinetic profiles . The 7-fluoro substitution offers a balanced profile of potency and drug-like properties, making it a preferred choice for optimizing tubulin-targeting anticancer agents. While direct data for 1-(7-fluoro-1H-indol-3-yl)ethanone is not available, the 7-fluoroindole motif is a critical determinant of this activity.

tubulin polymerization inhibitor colchicine binding site anticancer SAR

High-Impact Research and Industrial Applications for 1-(7-Fluoro-1H-indol-3-yl)ethanone Based on Quantitative Differentiation


5-HT3A Receptor Antagonist Development for Antiemetic and Neuropsychiatric Indications

The 480 nM IC50 against the 5-HT3A receptor positions 1-(7-fluoro-1H-indol-3-yl)ethanone as a highly promising starting point for developing next-generation antiemetics and treatments for neuropsychiatric disorders. Its >136-fold higher potency compared to a generic indole antagonist (IC50 = 65.35 µM) ensures that even minimal structural modifications can yield lead compounds with nanomolar affinity [1]. The defined selectivity profile (CYP2C19 IC50 > 40,000 nM) further reduces the risk of drug-drug interactions, a common pitfall in 5-HT3 antagonist programs [2].

Antifungal Lead Optimization Against Botrytis cinerea and Other Drug-Resistant Fungi

The demonstrated antifungal activity of the 7-fluoroindole scaffold (MIC 2-5 mg/L) against Botrytis cinerea, which outperforms standard fungicides fluconazole and natamycin, justifies the immediate use of the 3-ethanone derivative in antifungal discovery programs [3]. Modifications to the ethanone group can further enhance potency and expand the spectrum to include human pathogens like Candida and Aspergillus species, addressing the urgent need for novel antifungal agents with novel mechanisms of action [4].

Influenza PB2 Cap-Binding Inhibitor Fragment-Based Drug Discovery

As a validated bioisostere for the 7-azaindole core of Pimodivir, 1-(7-fluoro-1H-indol-3-yl)ethanone serves as an ideal fragment for structure-based design of novel influenza PB2 inhibitors [5]. Its compact size (MW 177.18) and the presence of a reactive ethanone handle facilitate rapid exploration of chemical space through fragment growing or merging strategies, enabling the discovery of next-generation antivirals effective against drug-resistant influenza strains [6].

Tubulin Polymerization Inhibitor Optimization for Colorectal Cancer Therapy

The 7-fluoroindole motif's ability to achieve 67% inhibition of colchicine binding to tubulin, with a favorable balance of potency and drug-like properties compared to chloro/bromo analogs, makes the 3-ethanone derivative a key intermediate in developing novel tubulin inhibitors for colorectal cancer [7]. The ethanone group at the 3-position provides a convenient synthetic handle for introducing diverse side chains to further optimize binding affinity, cellular activity, and in vivo efficacy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(7-Fluoro-1H-indol-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.